

# LDN-212854: A Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	LDN-212854	
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#### **Abstract**

**LDN-212854** is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin receptor-like kinase 2 (ALK2), also known as ACVR1. Developed as a derivative of dorsomorphin and a structural isomer of the pan-BMP inhibitor LDN-193189, **LDN-212854** exhibits a significant bias for ALK2 over other BMP type I receptors (ALK1, ALK3) and demonstrates remarkable selectivity against the closely related Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) type I receptors (ALK4, ALK5). This enhanced selectivity makes it a valuable tool for dissecting ALK2-specific signaling pathways and a potential therapeutic agent for diseases driven by aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP). This guide provides an in-depth overview of the mechanism of action of **LDN-212854**, including its biochemical and cellular activity, the structural basis for its selectivity, and detailed experimental protocols for its characterization.

## Core Mechanism of Action: Competitive Inhibition of ALK2

**LDN-212854** functions as a type I ATP-competitive inhibitor of the ALK2 kinase domain. By binding to the ATP-binding pocket of ALK2, it prevents the phosphorylation of the receptor's glycine-serine (GS) rich domain, a critical step in the activation of the downstream signaling cascade. The core of its mechanism lies in the formation of a single hydrogen bond between



the N-1 nitrogen of its pyrazolo[1,5-a]pyrimidine scaffold and the backbone amide of histidine 286 (His286) in the hinge region of the ALK2 kinase domain.

The remarkable selectivity of **LDN-212854** for ALK2, particularly over the highly homologous ALK5, is attributed to a distinct pattern of water-mediated hydrogen bonds. The 5-quinoline moiety of **LDN-212854** facilitates the formation of these bonds with Lysine 235 (Lys235) and Glutamate 248 (Glu248) within the ALK2 ATP-binding pocket. This specific interaction is not as favorable in other kinases like ALK5 due to conformational differences and the positioning of surrounding water molecules.

### **Quantitative Data: Potency and Selectivity**

The inhibitory activity of **LDN-212854** has been quantified through various in vitro and cell-based assays. The following tables summarize the key IC50 values, demonstrating its potency and selectivity profile.

Table 1: In Vitro Kinase Inhibition

Target Kinase	IC50 (nM)	Notes
ALK2 (ACVR1)	1.3	Primary target
ALK1 (ACVRL1)	2.4	High potency
ALK3 (BMPR1A)	86	~66-fold less potent than ALK2
ALK5 (TGFBR1)	~12,000	>9000-fold selectivity for ALK2 over ALK5
RIPK2	< 100	Significant off-target
ABL1	< 100	Significant off-target
PDGFR-β	< 100	Significant off-target

**Table 2: Cell-Based Assay Inhibition** 



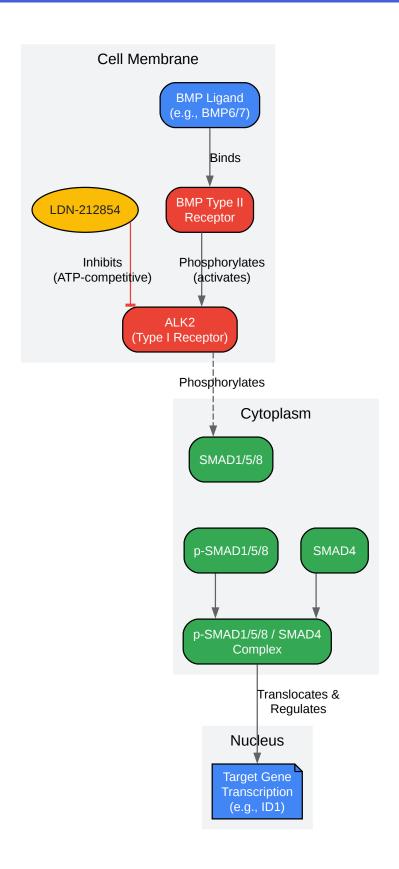
Assay Type	Cell Line	Ligand/Activator	IC50 (nM)
BRE-Luciferase Reporter	C2C12	caALK2	16
BRE-Luciferase Reporter	C2C12	caALK1	~100
BRE-Luciferase Reporter	C2C12	caALK3	~166
BRE-Luciferase Reporter	C2C12	caALK5	~2,000
SMAD1/5/8 Phosphorylation	BMPR2-/- cells	ВМР7	37
Alkaline Phosphatase (ALP)	C2C12	BMP6 (ALK2- preferring)	~10
Alkaline Phosphatase (ALP)	C2C12	BMP4 (ALK3- preferring)	40.5

caALK refers to constitutively active ALK receptors.

### **Signaling Pathway**

**LDN-212854** inhibits the canonical BMP signaling pathway. Upon binding of a BMP ligand (e.g., BMP6, BMP7), the type II BMP receptor phosphorylates and activates the type I receptor, ALK2. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of BMP target genes, such as ID1 (Inhibitor of DNA binding 1). **LDN-212854** blocks the initial phosphorylation step, thereby preventing the entire downstream cascade.





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Caption: Canonical BMP/SMAD signaling pathway inhibited by LDN-212854.



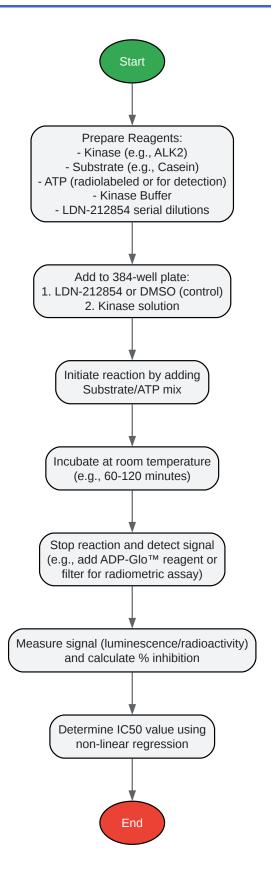
## **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize the mechanism of action of **LDN-212854**. These are based on commonly used methodologies and should be optimized for specific laboratory conditions.

#### In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of **LDN-212854** on the enzymatic activity of purified kinases.





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